Seletalisib is a potent and selective, orally bioavailable, small-molecule inhibitor of PI3Kδ. [, , , ] It acts by competitively binding to the ATP-binding site of PI3Kδ, thereby inhibiting its kinase activity. [] While its primary focus has been in clinical trials for treating immune and inflammatory diseases, its unique mechanism of action and promising preclinical results have garnered significant interest in basic research. [, , , , , , , , , , , , ]
The synthesis of Seletalisib involves multiple steps that include the formation of key intermediates followed by final coupling reactions. While specific industrial production methods are proprietary, the general approach employs advanced organic synthesis techniques to ensure high purity and yield. Common reactions in the synthesis include oxidation, reduction, and substitution reactions, which modify functional groups within the molecule .
Seletalisib's molecular structure features a complex arrangement that contributes to its biological activity. The compound's three-dimensional conformation is crucial for its interaction with the PI3Kδ enzyme.
Seletalisib participates in various chemical reactions that can modify its structure and potentially alter its biological activity.
Seletalisib exerts its effects primarily through selective inhibition of PI3Kδ, an enzyme involved in critical signaling pathways for immune cell function.
The pharmacokinetic profile of Seletalisib indicates that plasma concentration increases proportionally with dosage. It undergoes hepatic metabolism and biliary excretion .
Seletalisib exhibits several physical and chemical properties that are relevant to its use as a pharmaceutical agent.
Seletalisib has potential applications in scientific research and clinical settings, particularly in the treatment of autoimmune diseases.
Seletalisib (chemical name: N-[(1R)-1-[8-chloro-2-(1-oxido-3-pyridinyl)-3-quinolinyl]-2,2,2-trifluoroethyl]pyrido[3,2-d]pyrimidin-4-amine*; CAS: 1362850-20-1) is a synthetic small molecule with the empirical formula C23H14ClF3N6O and a molecular weight of 482.85 g/mol [9] [10]. Its architecture integrates a chloroquinoline scaffold linked to a pyridopyrimidine system via a chiral trifluoroethyl bridge, forming a planar heterocyclic core critical for kinase interaction.
:The central framework incorporates a pyrido[3,2-d]pyrimidine moiety (a bicyclic system analogous to bipyridines) that serves as the ATP-competitive anchor. This electron-deficient heterocycle enables π-stacking interactions within the PI3Kδ ATP-binding cleft. The adjacent quinoline ring features an N-oxide at the 2-position, enhancing solubility and forming hydrogen bonds with key residues like Lys779 in PI3Kδ [5] [7].
:An 8-chloroquinoline group provides hydrophobic bulk, filling a deep pocket in PI3Kδ’s catalytic site. The chlorine atom’s halogen bonding with Glu826 contributes to selectivity over other isoforms. The pyridopyrimidine ring’s 4-amine group acts as a hydrogen bond donor to Val828, while its nitrogen atoms coordinate water-mediated contacts [1] [9].
:Seletalisib contains a single chiral center at the R-configured trifluoroethyl linker. The R-enantiomer exhibits >30-fold higher PI3Kδ inhibitory activity than the S-counterpart due to optimal positioning of the trifluoromethyl group within a hydrophobic subpocket [5] [10]. No geometric isomerism is present, but the N-oxide moiety contributes to zwitterionic character at physiological pH.
Table 1: Physicochemical Profile of Seletalisib
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 482.85 g/mol | Calculated from C23H14ClF3N6O |
XLogP | 5.6 | Octanol-water partition coefficient |
Hydrogen Bond Donors | 1 | Pyridopyrimidine-NH group |
Hydrogen Bond Acceptors | 7 | N-oxide, pyridine N, amine |
Topological Polar SA | 90.53 Ų | Computed from CDK descriptors |
Solubility (DMSO) | ≥83.3 mg/mL (172.52 mM) | Kinetic solubility assay |
Plasma Half-Life | 17.7–22.4 hours | Human pharmacokinetic studies |
Food Effect | None clinically significant | High-fat meal study |
Data derived from [6] [7] [9].
The synthetic route to seletalisib emphasizes stereocontrol and late-stage diversification of the heterocyclic systems. Key intermediates enable modular assembly while preserving the critical R-configuration.
Table 2: SAR Summary of Key Seletalisib Analogues
Modification Site | Structural Variation | PI3Kδ IC50 | Selectivity (vs. α/β/γ) |
---|---|---|---|
Lead Compound | Seletalisib | 12 nM | 378-/412-/10-fold |
Trifluoroethyl configuration | S-enantiomer | >360 nM | Not determined |
Quinoline 8-position | H (des-chloro) | ~96 nM | 50-/75-/5-fold |
Pyridine oxidation state | Non-oxidized pyridine | ~48 nM | 95-/110-/3-fold |
Pyridopyrimidine 4-NH | 4-NCH3 | Inactive | - |
Linker chemistry | -CH2CH3 (non-fluorinated) | ~1,200 nM | 10-/15-/0.5-fold |
Data compiled from biochemical assays in [1] [5] [9].
Selectivity profiling demonstrated 378-fold selectivity over PI3Kα (IC50 = 4.54 µM) and 412-fold over PI3Kβ (IC50 = 4.95 µM), attributed to steric incompatibility with the larger hydrophobic region in PI3Kα/β and the unique salt bridge with Arg895 in PI3Kδ. Modest activity against PI3Kγ (IC50 = 120 nM) reflects shared leukocyte expression but remains 10-fold selective [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7